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Compound of Interest

Compound Name: 2-methylpentane-1,3-diol

Cat. No.: B089453

This technical guide provides a comprehensive overview of (2S)-2-methylpentane-1,3-diol, a
chiral organic compound with applications in various chemical syntheses. The document is
intended for researchers, scientists, and professionals in drug development and chemical
manufacturing who require detailed information on its chemical identity, properties, and a
conceptual framework for its analysis.

Chemical Identity and Structure

(2S)-2-methylpentane-1,3-diol is a specific stereocisomer of 2-methylpentane-1,3-diol. The

(2S)" designation in its IUPAC name specifies the stereochemical configuration at the chiral
center located at the second carbon atom of the pentane chain.

IUPAC Name: (2S)-2-methylpentane-1,3-diol[1]
SMILES String: CCC(--INVALID-LINK--CO)O[1]

This structure consists of a five-carbon chain with hydroxyl groups at positions 1 and 3, and a
methyl group at position 2. The stereochemistry at the second carbon is of the 'S’ configuration.

Physicochemical Properties

A summary of the key quantitative data for (2S)-2-methylpentane-1,3-diol is presented in the
table below. These properties are crucial for its application in synthesis and formulation
development.
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Property Value Source
Molecular Formula C6H1402 PubChem[1]
Molecular Weight 118.17 g/mol PubChem[1][2][3]
InChl Key SPXWGARNKXLXAP- PubChem[1]

ZBHICJROSA-N

CAS Number 149-31-5 (for racemate) Benchchem[4], ESSLABI5]

Conceptual Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2S)-2-methylpentane-1,3-
diol are extensive. Below is a conceptual outline of a typical workflow for its characterization,
which would be detailed further in a laboratory setting.

1. Synthesis: The synthesis of a specific stereoisomer like (2S)-2-methylpentane-1,3-diol
often involves asymmetric synthesis techniques. A common approach would be the
stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent,
such as a borane reagent with a chiral ligand.

2. Purification: Post-synthesis, the crude product would be purified. A standard method for a
diol of this nature is flash column chromatography on silica gel, using a solvent system such as
a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting
materials and byproducts.

3. Structural and Stereochemical Verification: The identity and stereochemical purity of the final
compound would be confirmed using a suite of analytical techniques:

* NMR Spectroscopy (*H and *3C): To confirm the molecular structure and connectivity of the
atoms.

e Mass Spectrometry: To determine the molecular weight and fragmentation pattern,
confirming the elemental composition.

 Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric
excess (e.e.) of the (2S)-isomer by separating it from its (2R)-enantiomer.
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Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization
of a chiral compound such as (2S)-2-methylpentane-1,3-diol.
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A conceptual workflow for the synthesis and characterization of a chiral compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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